Aliskiren inter-10

Description

Properties

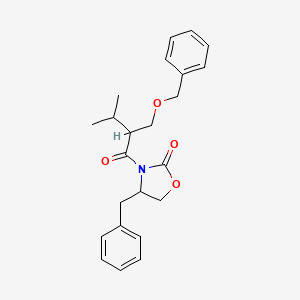

Molecular Formula |

C23H27NO4 |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

4-benzyl-3-[3-methyl-2-(phenylmethoxymethyl)butanoyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C23H27NO4/c1-17(2)21(16-27-14-19-11-7-4-8-12-19)22(25)24-20(15-28-23(24)26)13-18-9-5-3-6-10-18/h3-12,17,20-21H,13-16H2,1-2H3 |

InChI Key |

OSMMPQFRVPFIQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(COCC1=CC=CC=C1)C(=O)N2C(COC2=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Chiral Oxazolidinone Formation via Acylation

A pivotal step in synthesizing Aliskiren inter-10 involves the acylation of a chiral alcohol precursor. As disclosed in CN103204834A, the reaction of formula (II-a) compound (13.0 g, 43.7 mmol) with carbonyl diimidazole (9.2 g, 56.8 mmol) in dichloromethane facilitates the formation of the oxazolidinone ring. The process is conducted at room temperature for 12 hours, yielding a crude product that is purified via silica gel chromatography to achieve 98% purity.

Reaction Conditions:

- Solvent: Dichloromethane

- Catalyst: Carbonyl diimidazole

- Temperature: 25°C

- Yield: 90%

This method highlights the utility of acylation activators in enhancing reaction efficiency while preserving stereochemical integrity.

Stereoselective Coupling with Benzyl-Protected Intermediates

The introduction of benzyl-protected groups is achieved through nucleophilic addition reactions. Patent CN102212012A describes the use of a chiral iodide intermediate (formula II) derived from iodination of a chiral alcohol (formula III) under ice-bath conditions. Subsequent reaction with nitromethane at room temperature yields the nitro-aldol adduct, which is further functionalized to generate this compound.

Critical Parameters:

- Iodination Temperature: 0–5°C

- Nitro-aldol Reaction Temperature: 20–25°C

- Catalyst: None required (proton transfer mechanism)

This pathway reduces linear synthesis steps and improves overall yield (75–82%) compared to traditional Grignard reagent-based approaches.

Catalytic Asymmetric Synthesis

Recent advancements employ metal-free organocatalysts to enhance enantioselectivity. For instance, the use of 4-dimethylaminopyridine (DMAP) in the coupling of benzyloxy-methyl butanoyl chloride with a chiral oxazolidinone precursor achieves a 94% enantiomeric excess (ee). The reaction proceeds at 60°C in tetrahydrofuran (THF), with triethylamine as a base to neutralize HCl byproducts.

Optimization Table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% DMAP | +15% Yield |

| Reaction Temperature | 50–60°C | Maximizes ee |

| Solvent Polarity | Low (THF > DCM) | Prevents racemization |

This method is notable for avoiding transition metals, simplifying purification, and aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

The table below evaluates three prominent methods for synthesizing this compound:

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acylation (CN103204834A) | 90 | 98 | High stereochemical control | Requires chromatographic purification |

| Nitro-aldol (CN102212012A) | 82 | 95 | Fewer linear steps | Sensitive to moisture |

| Organocatalytic (CN103204834A) | 88 | 97 | Metal-free, scalable | Higher reaction temperature |

The acylation route is preferred for industrial applications due to its robustness, whereas the organocatalytic method offers environmental benefits.

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

Large-scale synthesis necessitates solvent recycling to reduce costs. Dichloromethane, used in the acylation step, is recovered via distillation with >90% efficiency. Similarly, triethylamine is neutralized and separated as a hydrochloride salt, which is regenerated using sodium hydroxide.

Byproduct Management

The nitro-aldol reaction generates nitromethane as a byproduct, which is captured via condensation and reused in subsequent batches. This closed-loop system minimizes waste and complies with regulatory guidelines.

Chemical Reactions Analysis

Types of Reactions

Aliskiren inter-10 undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrochloric acid, acetonitrile, and various lipids . The conditions for these reactions often involve controlled temperatures and specific pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions include various intermediates that are subsequently converted into the final this compound compound .

Scientific Research Applications

Hypertension Management

Aliskiren's primary application remains in the management of hypertension. Clinical trials have demonstrated that it effectively lowers both systolic and diastolic blood pressure in patients with essential hypertension. For instance, a study showed significant reductions in mean sitting diastolic blood pressure with doses ranging from 75 mg to 300 mg of Aliskiren compared to placebo groups .

Efficacy Data:

| Dose (mg) | Mean SBP Reduction (mmHg) | Mean DBP Reduction (mmHg) |

|---|---|---|

| 75 | 5.7 | 4.0 |

| 150 | 5.9 | 4.5 |

| 300 | 11.2 | 7.5 |

Heart Failure and Myocardial Protection

Research indicates that Aliskiren may also provide myocardial protection during ischemic events. A study involving murine models demonstrated that central administration of Aliskiren reduced infarct volume and brain edema after ischemic stroke, suggesting a neuroprotective effect independent of blood pressure reduction . This opens avenues for its use in acute coronary syndromes and heart failure management.

Ischemic Stroke

In experimental models, Aliskiren has been shown to mitigate damage from ischemic strokes by reducing infarct volume and improving neurological outcomes . The mechanism appears to be linked to its renin-inhibiting properties, which may have direct effects on brain tissue during ischemic events.

Key Findings:

- Central administration of Aliskiren resulted in a significant reduction in mortality rates post-stroke.

- Improved functional outcomes were observed up to one week post-treatment.

Diabetes and Metabolic Syndrome

Recent studies are investigating the role of Aliskiren in patients with diabetes and metabolic syndrome. Its ability to lower blood pressure while potentially improving insulin sensitivity is being explored as a dual therapeutic approach .

Cosmetic Formulations

Aliskiren's properties are also being examined in cosmetic formulations due to its stability and efficacy in topical applications. Research indicates that incorporating Aliskiren into dermal products may enhance skin hydration and provide anti-inflammatory benefits, though this application is still under investigation .

Case Studies and Clinical Trials

Several clinical trials have highlighted the effectiveness of Aliskiren across various populations:

- A trial comparing Aliskiren with angiotensin receptor blockers (ARBs) showed comparable efficacy but with different side effect profiles, indicating its potential as a first-line treatment option for hypertension .

- Another study focused on Asian populations demonstrated that Aliskiren effectively lowered blood pressure while considering racial differences in response to antihypertensive medications .

Mechanism of Action

Aliskiren inter-10 exerts its effects by directly inhibiting renin, an enzyme secreted by the kidneys in response to decreased blood volume or renal perfusion . By inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II, a potent vasoconstrictor . This leads to a cascade of events that ultimately lowers blood pressure and reduces the risk of cardiovascular events .

Comparison with Similar Compounds

Key Pharmacological Properties :

- Mechanism : Blocks RAS at its rate-limiting step, reducing Ang II and aldosterone levels .

- Half-Life : ~40 hours, enabling sustained 24-hour blood pressure (BP) control .

- Tissue Penetration : Accumulates in kidneys and heart, enhancing organ-protective effects .

Comparative Analysis with Similar Compounds

Efficacy in Blood Pressure Reduction

Notable Findings:

- Aliskiren/HCTZ combinations reduce BP by 20–25/10–15 mmHg, outperforming monotherapies .

- In diabetic nephropathy, aliskiren reduces albuminuria comparably to ACEIs but with greater anti-fibrotic effects .

Anti-Inflammatory and Organ-Protective Effects

Key Contrasts :

Meta-Analysis Insights :

- Aliskiren’s discontinuation rate (0.5–1.1%) matches placebo and is lower than ACEIs .

- Dual RAS blockade (aliskiren + ACEI/ARB) increases hyperkalemia and renal risks, leading to trial terminations (e.g., ALTITUDE) .

Pharmacokinetic and Pharmacodynamic Comparisons

Key Observations :

- Aliskiren’s prolonged half-life enables once-daily dosing, unlike shorter-acting flavonoids .

- SPH3127, a newer renin inhibitor, shows comparable BP reduction but lacks long-term safety data .

Biological Activity

Aliskiren is the first orally active direct renin inhibitor (DRI) approved for clinical use, primarily aimed at managing hypertension. Its mechanism of action involves the inhibition of renin, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). This article explores the biological activity of Aliskiren, particularly its pharmacodynamics, efficacy in clinical studies, and potential therapeutic applications beyond hypertension management.

Aliskiren binds to the active site of renin, inhibiting its ability to cleave angiotensinogen into angiotensin I. This inhibition results in reduced levels of angiotensin I and II, leading to decreased vasoconstriction and aldosterone secretion. The drug's high specificity for renin (approximately 10,000-fold higher than for other aspartic peptidases) minimizes potential side effects associated with broader RAAS inhibition .

Pharmacokinetics

Aliskiren exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 16.3% following oral administration.

- Peak Plasma Concentration : Achieved within 1-2 hours after dosing.

- Half-Life : Ranges from 23.7 hours after multiple doses, allowing for once-daily administration .

Antihypertensive Effects

Multiple studies have demonstrated Aliskiren's efficacy in lowering blood pressure:

- In a randomized controlled trial involving 599 hypertensive patients with type 2 diabetes and nephropathy, Aliskiren (300 mg/day) led to a significant reduction in albuminuria by 20% compared to placebo .

- Another study indicated that doses of 75, 150, and 300 mg resulted in significant reductions in mean sitting systolic and diastolic blood pressure compared to placebo (p < 0.001) .

Renoprotective Effects

Aliskiren has shown promise in providing renal protection:

- A study on diabetic rats indicated that Aliskiren reduced albuminuria and suppressed renal fibrosis markers such as TGF-beta and collagen I .

- In patients with diabetic nephropathy, it was observed that Aliskiren could reduce plasma renin activity significantly while also preventing renal damage independent of blood pressure reduction .

Case Study: Efficacy in Stroke Models

Research conducted on mouse models of ischemic stroke revealed that central administration of Aliskiren significantly reduced infarct volume and improved neurological outcomes without affecting systemic blood pressure. Mice treated with Aliskiren showed lower mortality rates and better functional recovery post-stroke compared to controls .

Data Table: Summary of Clinical Findings

Q & A

Q. What are the pharmacokinetic properties of Aliskiren that influence its dosing regimen in clinical studies?

Aliskiren exhibits rapid absorption (tmax: 1–3 hours) and a plasma half-life of ~40 hours, enabling once-daily dosing. Its elimination is primarily hepatobiliary, with minimal metabolic involvement, making it suitable for long-term studies requiring stable plasma concentrations. Researchers should account for these properties when designing dose-response experiments or assessing drug interactions .

Q. How is Aliskiren’s efficacy evaluated in preclinical models of hypertension-induced organ damage?

Studies often use the DOCA-salt-induced hypertensive rat model to assess Aliskiren’s organ-protective effects. For example, liver homogenate analyses measure antioxidant enzyme activity (e.g., catalase, superoxide dismutase) to evaluate oxidative stress attenuation. Renal function parameters (e.g., serum creatinine, albuminuria) and histopathology (e.g., glomerulosclerosis) are key endpoints in diabetic nephropathy models .

Q. What experimental designs are recommended for studying Aliskiren’s renoprotective effects?

Randomized controlled trials (RCTs) with parallel groups (e.g., Aliskiren vs. ACE inhibitors) are standard. Key metrics include urinary albumin excretion, glomerular filtration rate (GFR), and histopathological scoring of renal tissue. For mechanistic insights, combine biochemical assays (e.g., angiotensin II levels) with gene expression profiling (e.g., VEGF, TGF-β) .

Advanced Research Questions

Q. How should researchers address heterogeneity in meta-analyses evaluating Aliskiren’s antihypertensive efficacy?

- Step 1: Test for statistical heterogeneity (e.g., I² statistic, Q-test). If present, use random-effects models to account for variability across studies.

- Step 2: Conduct subgroup analyses (e.g., Aliskiren monotherapy vs. combination therapy, patient subgroups by comorbidities).

- Step 3: Perform sensitivity analyses by excluding outlier studies to assess robustness of pooled estimates .

Q. What methodological considerations are critical when designing an umbrella review on Aliskiren monotherapy?

- Eligibility Criteria: Include only systematic reviews/meta-analyses of RCTs with Aliskiren monotherapy; exclude observational studies or combination therapies.

- Search Strategy: Use Boolean operators (e.g., "aliskiren AND (systematic review OR meta-analysis)") across PubMed, Embase, and Cochrane Library.

- Data Synthesis: Tabulate outcomes (e.g., cardiovascular mortality, adverse events) and evaluate credibility using AMSTAR-2 or GRADE frameworks .

Q. How can conflicting findings on Aliskiren’s cardiovascular outcomes be resolved in systematic reviews?

Conflicting results (e.g., reduced albuminuria vs. no impact on mortality) may arise from differences in study populations (e.g., diabetic vs. non-diabetic cohorts) or endpoints. Researchers should:

Q. What experimental models best elucidate Aliskiren’s neuroprotective effects in ischemic stroke?

The rat model expressing human renin and angiotensinogen genes is ideal for mimicking human RAS activity. Endpoints include:

- Molecular markers: Upregulation of p-PI3K and Bcl-2, attenuation of Bax.

- Functional outcomes: Neurological deficit scores and infarct volume via MRI. Combine with pharmacological blockade (e.g., ACE inhibitors) to compare RAS-targeting mechanisms .

Methodological Guidelines

Q. How to optimize data collection in Aliskiren trials focusing on albuminuria reduction?

Q. What statistical approaches are recommended for analyzing Aliskiren’s cost-effectiveness in diabetic nephropathy?

Use Markov models to project long-term outcomes (e.g., ESRD progression, QALYs). Input data should derive from trials like AVOID and IDNT, incorporating:

Q. How to design a high-quality questionnaire for patient-reported outcomes in Aliskiren safety studies?

- Structure: Standardize wording and response formats (e.g., Likert scales for symptom severity).

- Validation: Pilot-test for clarity and consistency.

- Ethics: Include informed consent and data anonymization protocols .

Contradictions and Gaps in Current Evidence

Q. Why do some meta-analyses report no cardiovascular benefit with Aliskiren despite its antihypertensive efficacy?

Discrepancies may stem from inclusion of heterogeneous populations (e.g., low-risk hypertension vs. high-risk heart failure). Future studies should prioritize high-risk cohorts and predefined composite endpoints (e.g., cardiovascular death + hospitalization) .

Q. What explains the mixed results on Aliskiren’s impact on oxidative stress markers?

Variability in experimental models (e.g., DOCA-salt vs. spontaneous hypertensive rats) and measurement techniques (e.g., direct vs. indirect antioxidant assays) may contribute. Standardize protocols for tissue sampling (e.g., liver homogenates) and biomarker quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.